6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the triazolopyridine ring. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . The compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction is carried out in dry toluene at 140°C, resulting in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Condensation Agents: Reagents like hydrazines and hydrazides are used in condensation reactions.
Major Products
The major products formed from these reactions include substituted triazolopyridines and fused heterocyclic compounds, which can have enhanced biological activities.
Scientific Research Applications
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to act as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2.
Pharmaceutical Research: It is used in the development of drugs for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Biology: The compound is utilized in the study of biological pathways and molecular targets, aiding in the understanding of disease mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
RORγt Inverse Agonist: The compound binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses.
PHD-1, JAK1, and JAK2 Inhibitors: By inhibiting these enzymes, the compound can regulate various signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the methyl group at the 8th position.
8-Methyl[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHORQLTGXZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468759 | |
Record name | 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899429-04-0 | |
Record name | 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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